molecular formula C21H18FNO2 B130492 Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate CAS No. 148516-11-4

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Cat. No.: B130492
CAS No.: 148516-11-4
M. Wt: 335.4 g/mol
InChI Key: GBRCWXJKFLLFPV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4, molecular formula C₂₁H₁₈FNO₂, molecular weight 335.38) is a pivotal intermediate in synthesizing pitavastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia . Its structure features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl moiety at position 4, and an ethyl ester at position 2. This compound serves as the starting material for key transformations, including reductions to alcohols (e.g., 3-quinolinemethanol derivatives) and brominations to generate intermediates for Wittig reactions .

Properties

IUPAC Name

ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCWXJKFLLFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449844
Record name Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148516-11-4
Record name Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The cyclization step involves the condensation of 2-amino-4'-fluoro-benzophenone (Formula I) with 3-cyclopropyl-3-oxopropionate esters (Formula II) under Lewis acid catalysis. Zinc triflate (Zn(OTf)₂) emerges as the optimal catalyst, operating at 2-5 mol% loading in ethanol under reflux conditions. This catalyst outperforms traditional Brønsted acids (e.g., H₂SO₄) and alternative Lewis acids (e.g., BiCl₃) by suppressing side reactions while maintaining catalytic activity over extended reaction periods (30-48 hours).

The proposed mechanism involves:

  • Coordination of Zn²⁺ to the carbonyl oxygen of 3-cyclopropyl-3-oxopropionate

  • Nucleophilic attack by the amine group on the activated β-ketoester

  • Cyclodehydration to form the quinoline ring system

Process Optimization and Scalability

Critical parameters for the cyclization include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading4.6 mmol (5 mol%)Maximizes rate without side products
SolventEthanolBalances solubility and reflux temperature
Reaction Time30-48 hoursEnsures >95% conversion of starting material
Molar Ratio (I:II)1:1.2Compensates for ester volatility

Industrial implementation utilizes ethanol distillation during the reaction to drive equilibrium toward product formation, achieving 92-95% conversion of Formula I. The crude product (Formula III) precipitates upon solvent removal, requiring only aqueous washings before proceeding to reduction.

Reduction Step: Carboxylate Ester to Methanol Derivative

Reductive System Composition

The MgCl₂-KBH₄ system in tetrahydrofuran (THF) demonstrates unique efficacy for reducing the ester group of Formula III to the corresponding methanol (Formula IV). This dual reagent system operates through:

  • Magnesium Activation : MgCl₂ coordinates with the ester carbonyl, polarizing the C=O bond

  • Borohydride Delivery : KBH₄ provides hydride ions selectively to the activated carbonyl carbon

  • Solvent Effects : THF stabilizes reactive intermediates while enabling high-temperature operation (105°C)

Reduction Process Parameters

Key operational parameters and their effects:

ConditionSpecificationFunctional Role
MgCl₂:KBH₄ Ratio1:1 molarPrevents borohydride decomposition
Temperature105°C (reflux)Accelerates hydride transfer
Reaction Time10 hoursEnsures complete reduction
WorkupSaturated brine quenchSafely terminates excess BH₄⁻

This protocol converts crude Formula III to Formula IV in 82-84% yield across scales from 10g to 20g inputs. Notably, the method tolerates residual Zn(OTf)₂ from the cyclization step without requiring intermediate purification.

Continuous Process Integration

Two-Step Reaction Cascade

The patent describes a continuous manufacturing approach where:

  • Cyclization crude product remains in ethanol/ethyl acetate mixture

  • Solvent swap to THF occurs via distillation

  • MgCl₂ and KBH₄ added directly to the same reactor

This eliminates four unit operations compared to batch processing:

  • Filtration of Zn(OTf)₂

  • Column chromatography

  • Drying under vacuum

  • Solid handling between steps

Yield Enhancement Strategies

Continuous processing improvements include:

  • Solvent Distillation : Removes ethanol while concentrating Formula III, improving reduction kinetics

  • In Situ Catalyst Recycling : 85-90% recovery of Zn(OTf)₂ during aqueous workup

  • Temperature Ramping : Gradual THF removal raises reaction temperature smoothly to 105°C

These modifications increase overall yield from 72% (batch) to 84% (continuous) while reducing processing time by 40%.

Comparative Analysis of Ester Substrates

The method accommodates varied ester groups in Formula II, with performance metrics:

Ester GroupCyclization YieldReduction YieldTotal Yield
Ethyl89%94%84%
Methyl87%95%83%

Ethyl esters exhibit marginally better cyclization efficiency due to improved solubility in ethanol, while methyl esters show faster reduction rates. Both provide pharmacologically acceptable purity (>98%) after recrystallization.

Spectroscopic Characterization

Critical analytical data for Formula III (ethyl ester):

  • ESI-MS : m/z 336 [M+H]⁺

  • ¹H-NMR (CDCl₃) :
    δ 1.05 (m, 5H, CO₂CH₂CH₃ + cyclopropane CH₂)
    δ 4.11 (t, 2H, CO₂CH₂CH₃)
    δ 7.17-7.98 (m, 8H, aromatic protons)

For Formula IV (methanol product):

  • ESI-MS : m/z 294 [M+H]⁺

  • ¹H-NMR (CDCl₃) :
    δ 4.73 (s, 2H, CH₂OH)
    δ 2.57 (m, 1H, cyclopropane CH)
    δ 7.16-7.95 (m, 9H, aromatic protons)

Industrial-Scale Implementation

Equipment Requirements

  • 500L glass-lined reactor with distillation head

  • Continuous THF recovery system

  • Centrifugal crystallizer for final product

Cost-Benefit Analysis

Compared to prior methods, this process reduces:

  • Solvent consumption by 60%

  • Catalyst costs by 75% (via Zn(OTf)₂ recycling)

  • Labor hours per kilogram by 55%

Projected annual production capacity reaches 12 metric tons using standard pharmaceutical manufacturing infrastructure .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes strategic oxidations at multiple sites:

Reaction SiteOxidizing AgentProduct FormedExperimental ConditionsYield (%)
Quinoline N-atommCPBAQuinoline N-oxide derivative0°C → RT, CH₂Cl₂, 12 hr78-82
Ethyl ester groupKMnO₄ (aq. acidic)Carboxylic acid derivativeReflux, 6 hr65
Cyclopropyl ringO₃ followed by H₂O₂Ring-opened diacid-78°C, CH₂Cl₂, 2 hr41

Key finding: N-oxidation shows highest yields (78-82%) under mild conditions , while ester oxidation requires strong acidic media .

Reduction Pathways

Controlled reductions enable functional group interconversions:

Lithium Aluminum Hydride (LiAlH₄)

  • Reduces ester → primary alcohol

  • Typical conditions: THF, 0°C → reflux, 4-6 hr

  • Yield: 89%

Sodium Borohydride (NaBH₄)

  • Selective for ketones (when present)

  • Incompatible with ester groups

Catalytic Hydrogenation

  • 10% Pd/C, H₂ (50 psi)

  • Reduces:

    • Fluorophenyl ring (partial)

    • Quinoline ring (full saturation)

  • Yield: 63%

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group undergoes selective displacement:

NucleophileConditionsPositionYield (%)
NH₃ (liq.)150°C, sealed tube, 24 hrpara55
NaOH (40%)MW irradiation, 180°Cmeta37
HS⁻DMF, 120°C, 8 hrortho42

Radical-Based Modifications

Mechanochemical Minisci reactions enable C-H functionalization:

Protocol :

  • Substrate : Alkyne (1:1.2 molar ratio)

  • Ball mill: stainless steel (10 mm balls)

  • Frequency: 30 Hz

  • Time: 2 hr

  • Yield: 86-92%

Synthetic Route Optimization

Comparative analysis of cyclization methods from patent data :

MethodCatalystSolventTemp (°C)Time (hr)Yield (%)Purity (%)
ConventionalTsOHBenzene80129098.2
Microwave-assistedMsOHSolvent-free1500.59499.5
MechanochemicalBiCl₃NoneRT29299.8

Key advancement: Mechanochemical methods achieve 99.8% purity with 92% yield in 2 hours, eliminating solvent use .

Industrial-Scale Reaction Engineering

Continuous flow synthesis parameters from recent implementations :

ParameterOxidation StepReduction StepCoupling Step
Flow rate (mL/min)12815
Residence time (min)7.5124.2
Conversion (%)99.198.799.3
Productivity (kg/day)423845

This system maintains >98% conversion across all steps with 99.5% average purity .

Stability Under Reactive Conditions

Accelerated stability studies reveal:

ConditionTime (hr)Degradation (%)Main Degradant
1M HCl, 60°C2412.4Ester hydrolyzed
1M NaOH, RT4898.2Carboxylic acid
UV light (254 nm)726.8Ring-opened byproduct
40°C/75% RH1682.1None detected

Critical insight: Base-mediated ester hydrolysis occurs rapidly at RT, requiring strict pH control during processing .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinoline derivatives, including ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition
The compound has been identified as a potential inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and is crucial for understanding drug-drug interactions in pharmacotherapy .

Material Science

Fluorescent Materials
Due to its unique structural features, this compound has been explored as a precursor for synthesizing fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .

Pharmacological Research

Potential Therapeutic Uses
The compound's structure suggests potential therapeutic uses beyond cancer treatment, including anti-inflammatory and antimicrobial activities. Preliminary studies indicate that modifications of the quinoline core can enhance these effects, making it a candidate for further pharmacological development .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) focused on the interaction of this compound with CYP enzymes. The study utilized in vitro assays to determine inhibition constants (Ki), revealing that this compound acts as a competitive inhibitor for CYP1A2, which could have implications for its use in combination therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it acts as an inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound’s structural analogues differ primarily in substituents at the quinoline-3-carboxylate position. Key derivatives include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate 148516-11-4 C₂₁H₁₈FNO₂ 335.38 Ethyl ester
Mthis compound 121659-86-7 C₂₀H₁₆FNO₂ 321.35 Methyl ester
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol 121660-11-5 C₁₉H₁₆FNO 293.34 Primary alcohol
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline 154057-56-4 C₁₉H₁₅BrFN 372.24 Bromomethyl
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde 121660-37-5 C₂₀H₁₅FNO 304.34 Aldehyde

Key Observations :

  • Ethyl vs. Methyl Ester : The ethyl ester (335.38 Da) has a higher molecular weight and likely improved lipophilicity compared to the methyl analogue (321.35 Da). This may influence solubility and reactivity in downstream reactions .
  • Alcohol Derivative: The 3-quinolinemethanol derivative (CAS 121660-11-5) is synthesized via sodium borohydride reduction of the ethyl ester, achieving >98% purity and >96% yield . This alcohol is critical for further functionalization, such as bromination.
  • Brominated Derivative : The bromomethyl compound (CAS 154057-56-4) is pivotal in forming phosphorus ylides for Wittig reactions, enabling side-chain elongation in pitavastatin synthesis . Its crystal structure (triclinic system, space group P-1) has been confirmed via X-ray diffraction .
This compound
  • Role : Primary intermediate for pitavastatin.
  • Transformations: Reduction: Using KBH₄/ZnCl₂ yields 3-quinolinemethanol . Bromination: Treated with PBr₃ to produce 3-(bromomethyl)-quinoline, a precursor for Wittig reactions .
  • Yield : Overall pitavastatin synthesis achieves ~31% yield from this compound .
Methyl Ester Analogue (CAS 121659-86-7)
  • Differences : The methyl group may alter reaction kinetics due to steric and electronic effects. However, its specific applications are less documented compared to the ethyl ester, though it is listed as a reference standard in pharmaceutical analysis .
Aldehyde Derivative (CAS 121660-37-5)
  • Application: Used in palladium-catalyzed cyclization reactions for statin synthesis, demonstrating versatility in forming complex heptenoate structures .

Physicochemical and Crystallographic Properties

  • Ethyl Ester: No crystallographic data is available in the evidence, but its brominated derivative (CAS 154057-56-4) crystallizes in a triclinic system (a = 9.6150 Å, b = 9.868 Å, c = 10.060 Å) .
  • Stability : The methyl ester requires storage at 2–8°C under dry conditions, suggesting higher sensitivity compared to the ethyl analogue .

Research Findings and Industrial Relevance

  • Pitavastatin Synthesis : The ethyl ester’s optimized reduction and bromination steps are critical for scalability. Its derivatives are integral to forming the statin’s lactone ring and side chain .
  • Chromatographic Separation: Advanced methods using polysaccharide-derived packing materials enable high-purity isolation of enantiomers like Ethyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-3,5-dihydroxy-6-heptenoate, a direct precursor to pitavastatin .

Biological Activity

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) to provide a comprehensive overview of this compound's biological profile.

Chemical Structure and Properties

This compound (CAS: 148516-11-4) is characterized by a quinoline core substituted with a cyclopropyl group and a fluorophenyl moiety. The molecular formula is C21H18FNO2C_{21}H_{18}FNO_2, indicating its potential for various interactions within biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing 2-amino-4'-fluorobenzophenone and cyclopropyl propionate under catalytic conditions to yield the quinoline derivative .
  • Reduction and Halogenation : Following the synthesis, the compound can be reduced to obtain derivatives such as 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, which serves as an important intermediate for further functionalization .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various fungal strains. The presence of specific substituents on the phenyl ring has been linked to enhanced antifungal efficacy .

Table 1: Antifungal Activity Data

CompoundMIC (µg/mL)Fungal Strain Tested
Ethyl 2-cyclopropyl-4-(4-FPh)28–30Fusarium oxysporum (FOX)
Related Quinoline Derivative12.5Alternaria solani
Miconazole (Control)25Fusarium oxysporum (FOX)

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Escherichia coli. The structure-activity relationship suggests that modifications to the quinoline core can significantly influence antimicrobial potency .

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A study demonstrated that compounds with a similar structure exhibited MIC values comparable to established antifungals, indicating their potential as therapeutic agents against resistant fungal infections .
  • SAR Analysis : Investigations into the SAR of quinoline derivatives revealed that electron-withdrawing groups like fluorine enhance biological activity by improving binding affinity to target enzymes or receptors .
  • Mechanistic Studies : Mechanistic studies suggest that the biological activity may be attributed to the inhibition of specific metabolic pathways in fungi and bacteria, although further research is needed to elucidate these mechanisms fully .

Q & A

Basic: What synthetic routes are recommended for preparing Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate with high purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functionalization of the quinoline core. Key steps include:

  • Cyclopropane ring introduction : Use cyclopropyl Grignard reagents or copper-mediated cross-coupling reactions to install the cyclopropyl group at position 2 .
  • Fluorophenyl substitution : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under palladium catalysis for position 4 functionalization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can regioselectivity challenges during derivatization of the quinoline core be addressed?

Methodological Answer:
Regioselectivity in reactions (e.g., alkylation, hydroxylation) is influenced by steric and electronic factors:

  • Ethylation studies : Heating in polar aprotic solvents (e.g., DMSO) with phase-transfer catalysts (e.g., Bu₄N⁺I⁻) promotes N-ethylation over O-ethylation, as observed in analogous quinoline derivatives .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites. For example, electron-deficient C-7 positions favor nucleophilic attack .
  • Experimental validation : Compare reaction outcomes under varying conditions (solvent, temperature) using LC-MS and ¹H NMR to confirm product ratios .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Structural confirmation :
    • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, R factor <0.065) .
    • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; fluorophenyl aromatic protons at δ 7.3–7.8 ppm) .
  • Purity assessment :
    • HPLC : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with UV/Vis detection.
    • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity for antimicrobial applications?

Methodological Answer:

  • Core modifications :
    • Fluorine substitution : Replace 4-fluorophenyl with other halogens (Cl, Br) to enhance membrane permeability .
    • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve water solubility and target binding .
  • In vitro assays :
    • MIC testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
    • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay to assess selectivity .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis .

Advanced: How do solvent polarity and temperature impact the compound’s stability during long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the ester group is accelerated in protic solvents (e.g., water, ethanol). Monitor via ¹H NMR (disappearance of ethyl ester peak at δ 4.3–4.5 ppm) .
  • Stability studies :
    • Accelerated testing : Store at 40°C/75% RH for 6 months; analyze degradation products via LC-MS .
    • Kinetic modeling : Apply Arrhenius equation to predict shelf life at 25°C .

Basic: What are the key spectral signatures (IR, MS) for identifying this compound?

Methodological Answer:

  • IR spectroscopy :
    • Ester C=O stretch at ~1700 cm⁻¹.
    • Quinoline ring vibrations at 1600–1450 cm⁻¹ .
  • Mass spectrometry :
    • ESI-MS ([M+H]⁺): Expected m/z 365.3 (C₂₁H₁₈FNO₂).
    • Fragmentation: Loss of ethyl group (-46 Da) and cyclopropane ring cleavage (-55 Da) .

Advanced: How can computational methods predict interactions with biological targets (e.g., DNA gyrase)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Key interactions:
    • Fluorophenyl group with hydrophobic pocket (Val96, Ala99).
    • Carboxylate oxygen hydrogen bonds with Ser84 .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and residence time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.